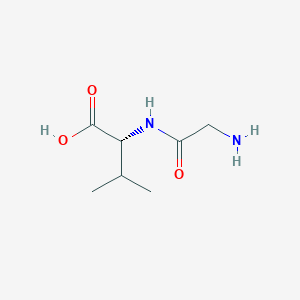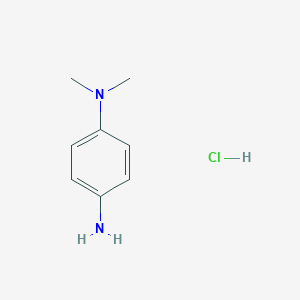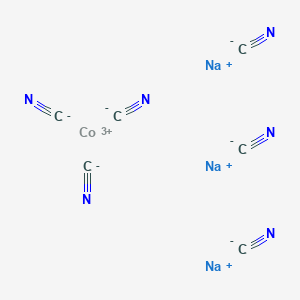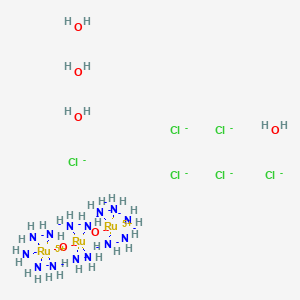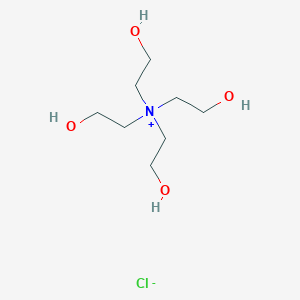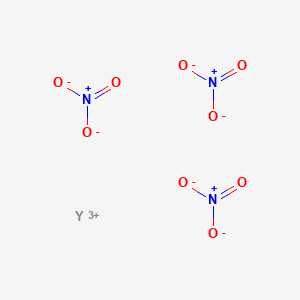
Tris(2-cyclohexylphenyl) phosphite
Overview
Description
Tris(2-cyclohexylphenyl) phosphite is an organophosphorus compound with the chemical formula C36H45O3P. It is widely used as a stabilizer in polymers and as an antioxidant in various industrial applications. The compound is known for its high efficiency, low toxicity, and low volatility, making it a valuable additive in the production of plastics and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-cyclohexylphenyl) phosphite typically involves the reaction of phosphorus trichloride (PCl3) with 2-cyclohexylphenol in the presence of a base. The reaction proceeds through the formation of intermediate chlorophosphites, which are then converted to the final product. Common bases used in this reaction include pyridine and triethylamine, which help neutralize the hydrochloric acid generated during the process .
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and better product quality. The use of microreactors and optimized reaction times has significantly improved the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Tris(2-cyclohexylphenyl) phosphite primarily undergoes oxidation and hydrolysis reactions. As an antioxidant, it reacts with hydroperoxides to prevent the degradation of polymers. The compound can also undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: The compound reacts with hydroperoxides under mild conditions to form phosphates and alcohols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphoric acid and 2-cyclohexylphenol.
Substitution: The compound can react with electrophiles such as alkyl halides to form substituted phosphites.
Major Products:
Oxidation: Phosphates and alcohols.
Hydrolysis: Phosphoric acid and 2-cyclohexylphenol.
Substitution: Substituted phosphites.
Scientific Research Applications
Tris(2-cyclohexylphenyl) phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in the synthesis of polymers and as an antioxidant in various chemical reactions.
Biology: The compound is studied for its potential use in protecting biological samples from oxidative damage.
Medicine: Research is ongoing to explore its potential as an antioxidant in pharmaceutical formulations.
Mechanism of Action
The primary mechanism by which Tris(2-cyclohexylphenyl) phosphite exerts its effects is through the decomposition of hydroperoxides. The compound acts as a secondary antioxidant, breaking down hydroperoxides into non-radical products, thereby preventing the propagation of oxidative chain reactions. This mechanism involves the transfer of electrons from the phosphite to the hydroperoxide, resulting in the formation of phosphates and alcohols .
Comparison with Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Tris(nonylphenyl) phosphite
- Tris(2-chloroisopropyl) phosphate
Comparison: Tris(2-cyclohexylphenyl) phosphite is unique due to its specific structure, which provides a balance between steric hindrance and reactivity. Compared to Tris(2,4-di-tert-butylphenyl) phosphite, it has a lower steric hindrance, making it more reactive in certain applications. Tris(nonylphenyl) phosphite, on the other hand, has a higher molecular weight
Properties
IUPAC Name |
tris(2-cyclohexylphenyl) phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45O3P/c1-4-16-28(17-5-1)31-22-10-13-25-34(31)37-40(38-35-26-14-11-23-32(35)29-18-6-2-7-19-29)39-36-27-15-12-24-33(36)30-20-8-3-9-21-30/h10-15,22-30H,1-9,16-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHUMYVYHLHMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2OP(OC3=CC=CC=C3C4CCCCC4)OC5=CC=CC=C5C6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928525 | |
| Record name | Tris(2-cyclohexylphenyl) phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13423-78-4 | |
| Record name | Phenol, 2-cyclohexyl-, 1,1′,1′′-phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13423-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-cyclohexyl-, 1,1',1''-phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-cyclohexyl-, 1,1',1''-phosphite | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(2-cyclohexylphenyl) phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-cyclohexylphenyl) phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




